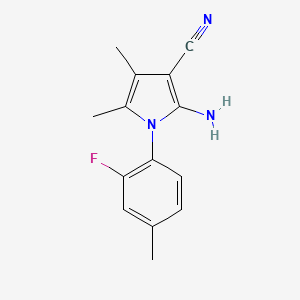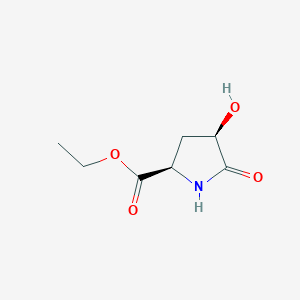
6-Methylpyridin-2-amine,palladium(2+),dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridin-2-amine, palladium(2+), dichloride is a coordination compound that combines 6-methylpyridin-2-amine with palladium dichloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylpyridin-2-amine, palladium(2+), dichloride typically involves the reaction of 6-methylpyridin-2-amine with palladium dichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridin-2-amine, palladium(2+), dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.
Reduction: Reduction reactions can convert the palladium(2+) to palladium(0), which is often used in catalytic cycles.
Substitution: The ligand (6-methylpyridin-2-amine) can be substituted with other ligands, altering the properties and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium, while reduction may produce palladium(0) complexes.
Scientific Research Applications
6-Methylpyridin-2-amine, palladium(2+), dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 6-methylpyridin-2-amine, palladium(2+), dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation of bonds and the formation of new ones. The 6-methylpyridin-2-amine ligand stabilizes the palladium center and can influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: This compound is similar in structure but lacks the palladium center, making it less effective as a catalyst.
Palladium(2+) chloride: While it contains the palladium center, it lacks the stabilizing ligand, which can affect its reactivity and selectivity.
Other palladium complexes: Various palladium complexes with different ligands can be compared, each offering unique properties and applications.
Uniqueness
6-Methylpyridin-2-amine, palladium(2+), dichloride is unique due to the combination of the 6-methylpyridin-2-amine ligand and palladium dichloride. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in catalysis and organic synthesis.
Properties
Molecular Formula |
C12H16Cl2N4Pd |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
dichloropalladium;6-methylpyridin-2-amine |
InChI |
InChI=1S/2C6H8N2.2ClH.Pd/c2*1-5-3-2-4-6(7)8-5;;;/h2*2-4H,1H3,(H2,7,8);2*1H;/q;;;;+2/p-2 |
InChI Key |
GNSZQMYQZOLCRB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC(=CC=C1)N.CC1=NC(=CC=C1)N.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


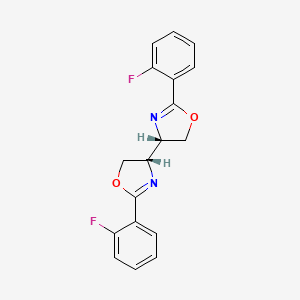
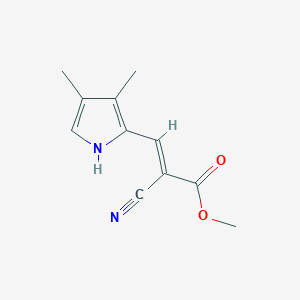
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)

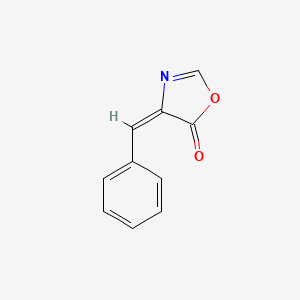
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)

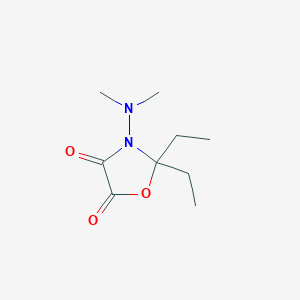
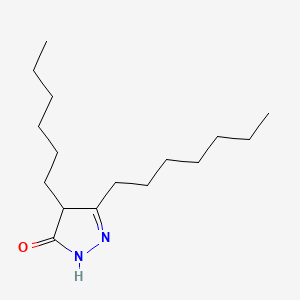
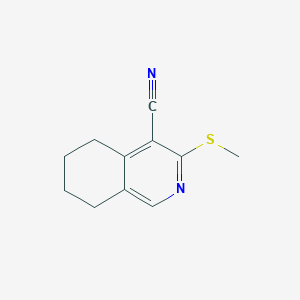
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
